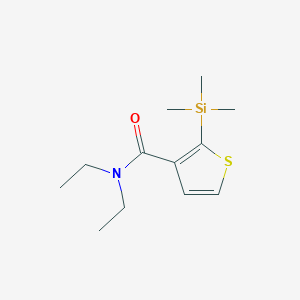
2-trimethylsilyl-3-thiophenecarboxylic acid N,N-diethylamide
Cat. No. B8381517
M. Wt: 255.45 g/mol
InChI Key: RDQUQIBZFGNJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597832
Procedure details


To a solution of 3 g (16.4 mmol) of 3-thiophenecarboxylic acid, N,N-diethylamide, from step 2a above, in 20 mL of THF cooled to -78° C. and stirred under N2 was added 1.68 g (2.1 mL, 16.4 mmol) of N,N,N',N'-tetramethylenediamine (TMEDA), followed by 12.6 mL of a 1.3M solution of 2-butyl lithium in cyclohexane (16.4 mmol), and the reaction was stirred for 1 hour. Chlorotrimethylsilane (1.78 g, 2.1 mL, 16.4 mmol) was added, and the solution was stirred for 45 min, then poured into 100 mL of water. The mixture was extracted 3× with methylene chloride, and the solvent was washed with brine, dried over MgSO4, concentrated, and purified by flash chromatography, eluting with 3:1 hexane:ethyl acetate to afford 1.4 g (38% yield) of the title product as an oil. MS 256 (M+H)+. NMR (CDCl3) δ:7.51 (d, 1 H, J=5 Hz), 7.10 (d, 1 H, J=5 Hz), 3.60-3.50 (bm, 2H), 3.3-3.10 (bm, 2H), 1.30-1.20 (bm, 3H), 1.15-1.05 (bm, 3H), 0.34 (s, 9H).


[Compound]
Name
N,N,N',N'-tetramethylenediamine
Quantity
2.1 mL
Type
reactant
Reaction Step Two

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])[CH3:2].CC([Li])CC.C1CCCCC1.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1.C(OCC)(=O)C.O>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[Si:25]([CH3:28])([CH3:27])[CH3:26])=[O:5])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(=O)C1=CSC=C1)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
N,N,N',N'-tetramethylenediamine
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)[Li]
|
Step Five
|
Name
|
|
|
Quantity
|
16.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Eight
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 45 min
|
|
Duration
|
45 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted 3× with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
the solvent was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 3:1 hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)C1=C(SC=C1)[Si](C)(C)C)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
